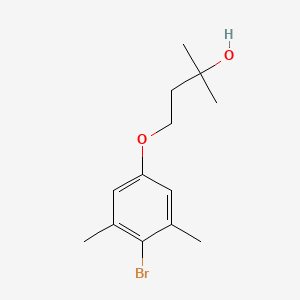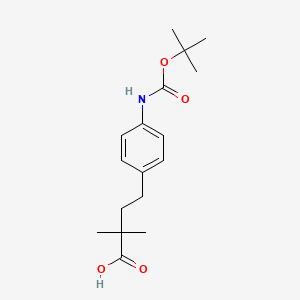
4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethylbutyric acid
Overview
Description
The compound “4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethylbutyric acid” is a complex organic molecule. It is a derivative of phenylboronic acid, which has been used as an effective catalyst for amidation and esterification of carboxylic acids . It is also used as a cross-coupling building block in the synthesis of tetracycline derivatives .
Synthesis Analysis
The synthesis of this compound seems to involve the use of tert-butyloxycarbonyl-protected amino acids . A specific example is the synthesis of 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, which involves the reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a phenylboronic acid group, which is attached to a tert-butoxycarbonyl group . The molecular weight of a similar compound, 4-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, is 320.19 .Scientific Research Applications
Stereocontrolled Synthesis
Research by Nadin et al. (2001) demonstrates the use of related compounds in stereocontrolled synthesis. They achieved a practical, stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe from (l)-phenylalanine. This showcases the application in synthesizing complex organic compounds with specific stereochemistry, which is crucial in drug design and synthesis (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Novel Heterocyclic Substituted α-Amino Acids
Adlington et al. (2000) synthesized a series of novel non-proteinogenic heterocyclic substituted α-amino acids using an alkynyl ketone functionality. This research is significant in developing new molecules with potential applications in drug discovery and biochemistry (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).
Functionalized Amino Acid Derivatives
Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives, evaluating their cytotoxicity against human cancer cell lines. This research is significant for its potential in designing new anti-cancer agents, demonstrating the broader implications of these compounds in medicinal chemistry (Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, & Burman, 2009).
Peptide-Mimetic HIV Protease Inhibitors
Ikunaka et al. (2002) developed scalable syntheses of compounds that can serve as chiral building blocks in assembling potent HIV protease inhibitors. This underscores the critical role of such compounds in developing treatments for infectious diseases (Ikunaka, Matsumoto, & Nishimoto, 2002).
Polyamide Synthesis
Hsiao et al. (2000) investigated the synthesis of polyamides using a compound derived from 4-tert-butylcatechol. This research is relevant in materials science, particularly in the development of new polymers with specific properties (Hsiao, Yang, & Chen, 2000).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2,2-dimethyl-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)10-11-17(4,5)14(19)20/h6-9H,10-11H2,1-5H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZUBOLNQJAFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butoxycarbonylamino-phenyl)-2,2-dimethyl-butyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



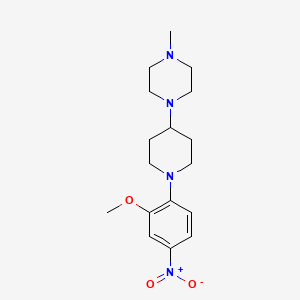
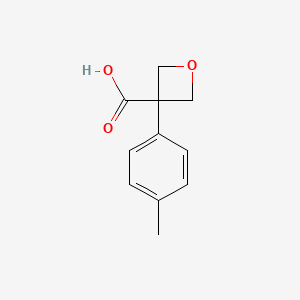
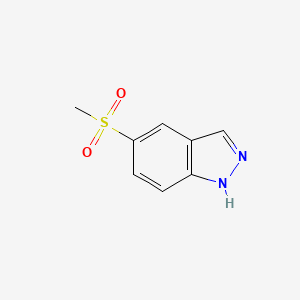
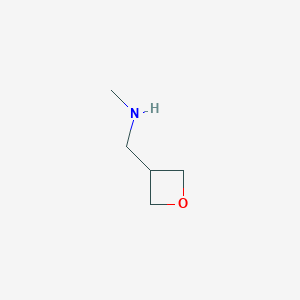
![3-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1403295.png)
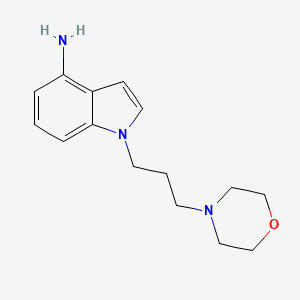
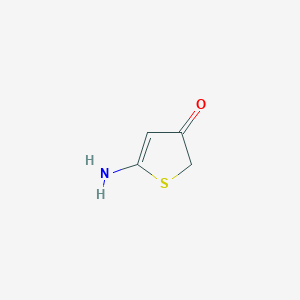
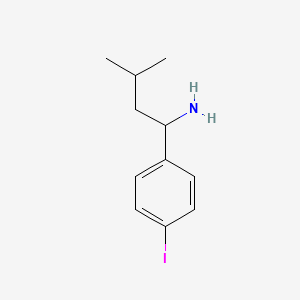
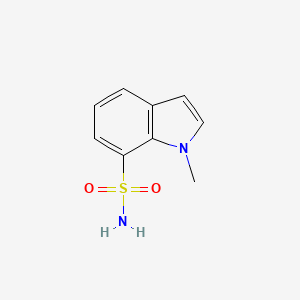
![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)
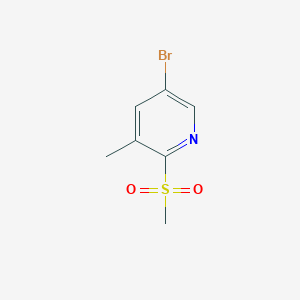
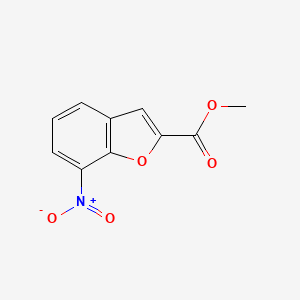
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
